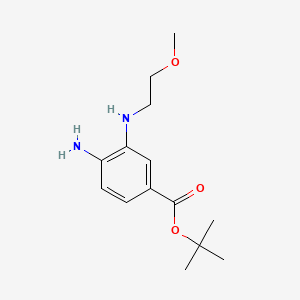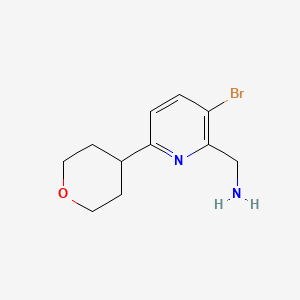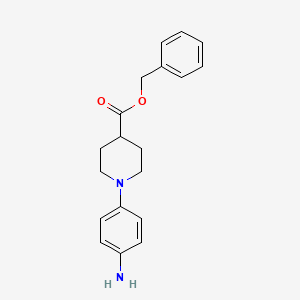![molecular formula C9H10BrN3O B13922947 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B13922947.png)
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 1st position, and a methoxy group at the 5th position of the imidazo[4,5-b]pyridine core. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Bromination: The bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that imidazopyridines can interact with kinases, ion channels, and other proteins involved in cellular signaling.
Comparison with Similar Compounds
6-Bromo-1-ethyl-5-methoxy-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of an ethyl group.
6-Bromo-1H-imidazo[4,5-b]pyridine: Lacks the ethyl and methoxy groups, making it less substituted.
6-Bromo-1-ethyl-1H-imidazo[4,5-b]pyridine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
6-bromo-1-ethyl-5-methoxyimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10BrN3O/c1-3-13-5-11-8-7(13)4-6(10)9(12-8)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
IIJCYAJRXBZUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=NC(=C(C=C21)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



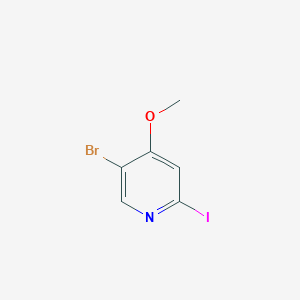
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

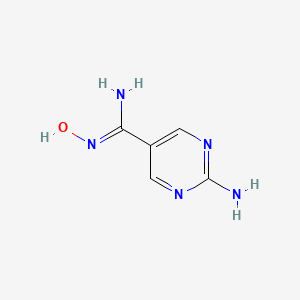
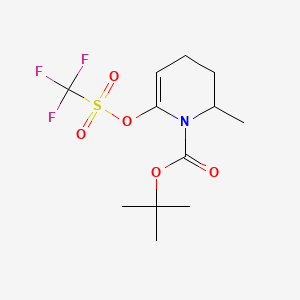
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
